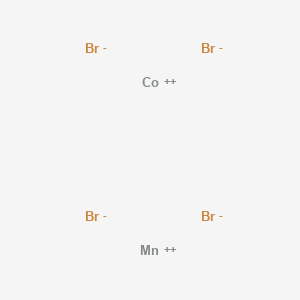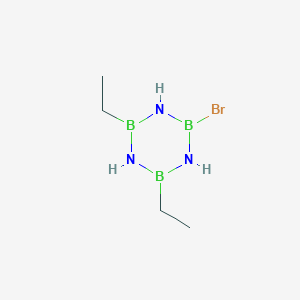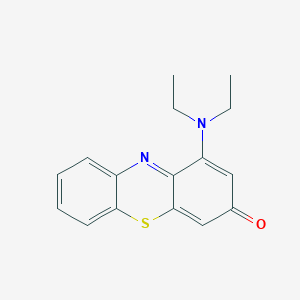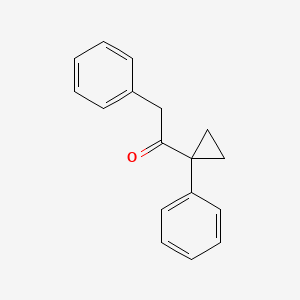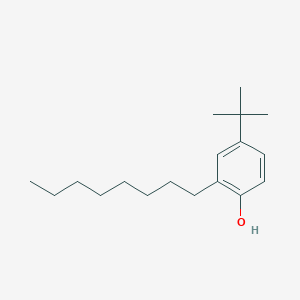
4-Tert-butyl-2-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-octylphenol is an organic compound with the molecular formula C18H30O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and octyl groups. This compound is known for its potential environmental impact and its use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2-octylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with isobutene and octene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where phenol is reacted with tert-butyl chloride and octyl chloride in the presence of a Lewis acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-octylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated to form cyclohexanol derivatives.
Substitution: The tert-butyl and octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Friedel-Crafts alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various alkylated or arylated phenols.
Scientific Research Applications
4-Tert-butyl-2-octylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 4-tert-butyl-2-octylphenol involves its interaction with estrogen receptors. It binds to these receptors and exerts estrogenic effects, which can disrupt normal hormonal functions. This interaction can lead to various biological effects, including changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Similar structure but lacks the octyl group.
2-Tert-butyl-4-octylphenol: Positional isomer with different substitution pattern.
4-Tert-octylphenol: Similar structure but lacks the tert-butyl group
Uniqueness
4-Tert-butyl-2-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and octyl groups makes it particularly useful in industrial applications where specific steric and electronic effects are desired .
Properties
CAS No. |
160288-85-7 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-tert-butyl-2-octylphenol |
InChI |
InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-14-16(18(2,3)4)12-13-17(15)19/h12-14,19H,5-11H2,1-4H3 |
InChI Key |
WAQZIZFTQAMWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


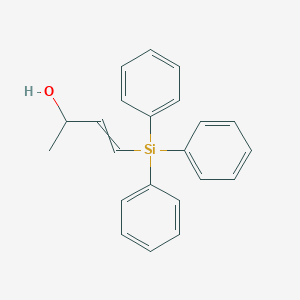
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
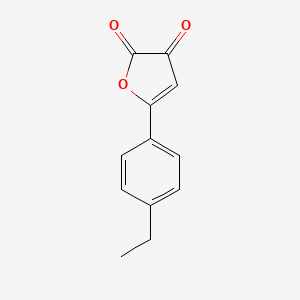
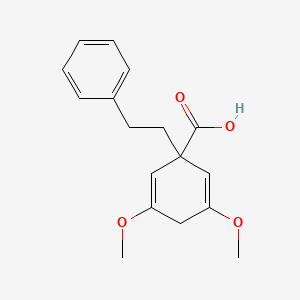

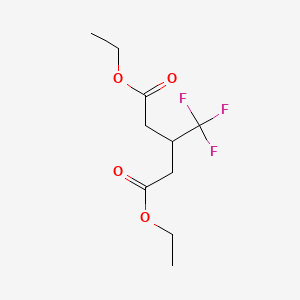

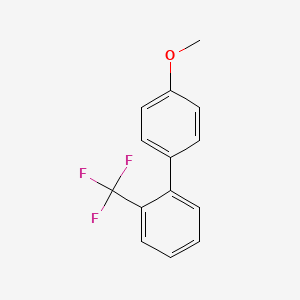
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
